molecular formula C8H10Cl2N2O2S B13765894 Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- CAS No. 59000-84-9

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

Katalognummer: B13765894
CAS-Nummer: 59000-84-9
Molekulargewicht: 269.15 g/mol
InChI-Schlüssel: YFXVCZINZDQVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes two chlorine atoms and an amino group attached to the benzene ring, along with an ethyl group attached to the sulfonamide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- typically involves the introduction of the sulfonamide group to a benzene ring followed by the substitution of the desired functional groups. One common method involves the reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different amine or nitro derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- is unique due to the presence of both amino and chlorine substituents on the benzene ring, which confer specific chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, distinguishing it from other benzenesulfonamide derivatives .

Eigenschaften

59000-84-9

Molekularformel

C8H10Cl2N2O2S

Molekulargewicht

269.15 g/mol

IUPAC-Name

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3

InChI-Schlüssel

YFXVCZINZDQVCR-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.